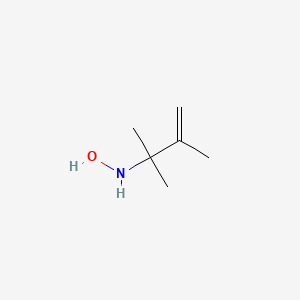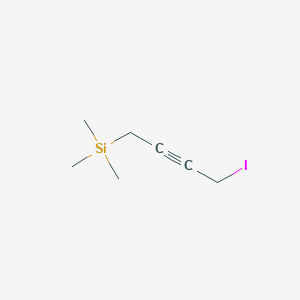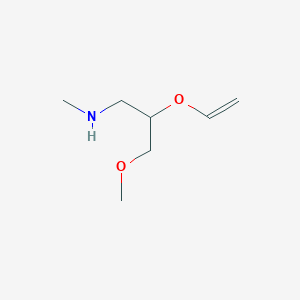
2,2'-Diazenediylbis(4-phenyl-1,3-thiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) is a compound belonging to the thiazole family, characterized by its unique structure containing two thiazole rings connected by a diazene linkage. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) typically involves the reaction of 4-phenyl-1,3-thiazole with a diazene precursor under controlled conditions. One common method involves the use of phenacyl bromide derivatives and thiosemicarbazides in ethanol at reflux temperature . The reaction proceeds through nucleophilic substitution and cyclization to form the desired thiazole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
Wissenschaftliche Forschungsanwendungen
2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to the induction of apoptosis in cancer cells . The thiazole rings can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Similar Compounds:
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Comparison: 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) is unique due to its diazene linkage connecting two thiazole rings, which imparts distinct chemical and biological properties. Unlike sulfathiazole, ritonavir, and abafungin, which have single thiazole rings, the diazene linkage in 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) allows for more complex interactions with molecular targets, potentially leading to enhanced biological activity .
Eigenschaften
| 108237-13-4 | |
Molekularformel |
C18H12N4S2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
bis(4-phenyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C18H12N4S2/c1-3-7-13(8-4-1)15-11-23-17(19-15)21-22-18-20-16(12-24-18)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
VVLBKPHUDLXLGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=NC(=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)


![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)

![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)

